4-Hydrazinylpyridine dihydrochloride
Overview
Description
4-Hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility .
Scientific Research Applications
4-Hydrazinylpyridine dihydrochloride has a wide range of scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
4-Hydrazinopyridine dihydrochloride is a heterocyclic amine that has been actively investigated as a precursor in the synthesis of products having biological activity
Biochemical Pathways
4-Hydrazinopyridine dihydrochloride is involved in various biochemical pathways. It has been used as a precursor in the synthesis of products having biological activity . .
Result of Action
It is known that the presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Biochemical Analysis
Biochemical Properties
4-Hydrazinopyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrazine-reactive enzymes, where it acts as a substrate or inhibitor. The compound’s hydrazine group allows it to form covalent bonds with carbonyl groups in proteins, leading to the formation of hydrazones. This interaction can modify the activity of enzymes and proteins, affecting various biochemical pathways .
Cellular Effects
4-Hydrazinopyridine dihydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Hydrazinopyridine dihydrochloride involves its ability to form covalent bonds with biomolecules. The hydrazine group in the compound can react with carbonyl groups in enzymes and proteins, leading to the formation of hydrazones. This covalent modification can inhibit or activate enzymes, depending on the specific interaction. Additionally, 4-Hydrazinopyridine dihydrochloride can bind to DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydrazinopyridine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydrazinopyridine dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Hydrazinopyridine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing adverse effects .
Metabolic Pathways
4-Hydrazinopyridine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of amino acids, nucleotides, and other biomolecules. The compound can affect metabolic flux by inhibiting or activating key enzymes in these pathways. Additionally, it can alter metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-Hydrazinopyridine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and interactions with biomolecules .
Subcellular Localization
4-Hydrazinopyridine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes, proteins, and nucleic acids, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine dihydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Another method involves the reduction of the corresponding diazonium salts. For example, unsubstituted 4-hydrazinopyridine can be obtained with a yield of 70% by reacting 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions may be optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction of diazonium salts to form hydrazinopyridines.
Substitution: Nucleophilic substitution of halogen atoms in pyridines by reaction with hydrazine hydrate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, copper sulfate, and silver oxide. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products Formed
The major products formed from these reactions include substituted hydrazinopyridines, halogenopyridines, and other derivatives depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine dihydrochloride: Another hydrazinopyridine derivative with similar reactivity but different substitution patterns on the pyridine ring.
2-Hydrazino-2-imidazoline hydrobromide: A related compound with a hydrazine group attached to an imidazoline ring.
Uniqueness
4-Hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical synthesis processes and applications where other hydrazinopyridine derivatives may not be as effective .
Properties
IUPAC Name |
pyridin-4-ylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWWASZYKDHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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